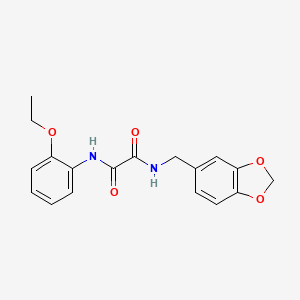![molecular formula C10H13N3O2 B3900215 N'-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide](/img/structure/B3900215.png)
N'-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide
描述
N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide is a compound belonging to the class of N-substituted imidamide derivatives. These compounds are known for their diverse potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide consists of a pyridine ring substituted with a carboximidamide group and an ester linkage to a 2-methylpropanoyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of Pyridinecarboximidamide: The initial step involves the synthesis of pyridinecarboximidamide from pyridine and an appropriate amidoxime precursor.
Esterification: The pyridinecarboximidamide is then esterified with 2-methylpropanoic acid or its derivatives under suitable reaction conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The ester and imidamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboximidamides with different substituents.
科学研究应用
N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research explores its use as a potential drug candidate for treating various diseases, including hypertension and infections.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its imidamide and pyridine nitrogen atoms, forming stable complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N’-hydroxy-N-alkylpyridinecarboximidamides: These compounds have similar structures but differ in the presence of hydroxy and alkyl groups.
N’-hydroxy-N,N-dialkylpyridinecarboximidamides: These derivatives contain additional alkyl groups, leading to different chemical and biological properties.
Uniqueness
N’-[(2-methylpropanoyl)oxy]pyridine-4-carboximidamide is unique due to its specific ester linkage and the presence of the 2-methylpropanoyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)10(14)15-13-9(11)8-3-5-12-6-4-8/h3-7H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVFFIJYPMJNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C(C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C(/C1=CC=NC=C1)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 4-METHYLBENZOATE](/img/structure/B3900160.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE](/img/structure/B3900168.png)
![2-cyano-N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]acetohydrazide](/img/structure/B3900169.png)
![2-[(4-chlorobenzyl)thio]-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B3900170.png)
![4-butoxy-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900172.png)
![2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B3900180.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3900188.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)
![4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one](/img/structure/B3900203.png)

![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B3900212.png)
![3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B3900229.png)

